molecular formula C18H15Cl2P B105816 Dichlorotriphenylphosphorane CAS No. 2526-64-9

Dichlorotriphenylphosphorane

Cat. No. B105816
CAS RN: 2526-64-9
M. Wt: 333.2 g/mol
InChI Key: ASWXNYNXAOQCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorotriphenylphosphorane is a versatile reagent used in organic synthesis for various transformations. It is known for its ability to facilitate the synthesis of different organic compounds by acting as an electrophilic chlorine source or a condensation reagent. The reagent has been utilized in the synthesis of (Z)-olefins, ketones, benzanilides, and even in the formation of N-phosphopeptides, showcasing its broad applicability in synthetic chemistry .

Synthesis Analysis

The synthesis of dichlorotriphenylphosphorane-related compounds often involves the reaction of triphenylphosphine with appropriate chlorinated precursors. For instance, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride can be prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, which upon deprotonation yields 3,3,3-trichloropropyl-1-triphenylphosphorane . Similarly, the reaction of trialkyl phosphites with dichlorotriphenylphosphorane leads to the formation of dialkyl phosphorochloridites10.

Molecular Structure Analysis

While the specific molecular structure analysis of dichlorotriphenylphosphorane is not detailed in the provided papers, the structure typically consists of a phosphorus atom double-bonded to two chlorine atoms and bonded to three phenyl groups. This arrangement allows it to act as an electrophilic agent in various chemical reactions.

Chemical Reactions Analysis

Dichlorotriphenylphosphorane is known to react with a variety of substrates. It can react with bis(trimethylsilyl) peroxide to generate chlorinated products, such as monochloroarenes and α-chloro ketones . It also reacts with carboxylic acids and Grignard reagents to form ketones , and with substituted benzoic acid and N-monoalkylated aniline to produce tertiary benzanilides . Additionally, it can be used to couple N-phosphoamino acids and amino acid methyl esters to produce N-phosphopeptide methyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorotriphenylphosphorane are inferred from its reactivity and the conditions required for its reactions. It is a reagent that can be used under mild conditions, as seen in the chemoselective synthesis of ketones . Its ability to react with various functional groups without affecting others, such as allyl, Boc, MPM, and Z groups, indicates its selectivity and stability under the reaction conditions .

Scientific Research Applications

Synthesis of Ketones

Dichlorotriphenylphosphorane serves as an effective condensation reagent for the synthesis of ketones from carboxylic acids and Grignard reagents. This process is chemoselective and operates under mild conditions, showing its utility in organic synthesis (Fujisawa, Iida, Uehara, & Sato, 1983).

Esterification and Amidation of Carboxylic Acids

A novel in-situ synthesis approach uses dichlorotriphenylphosphorane, generated upon combining PPh3 and iodobenzene dichloride. This method is highly efficient for producing acyl chlorides and alkyl chlorides, leading to the direct synthesis of esters, amides, and diazo ketones from carboxylic acids (Carle, Shimokura, & Murphy, 2016).

Chlorination Reactions

Dichlorotriphenylphosphorane reacts with bis(trimethylsilyl) peroxide to yield chlorinated aromatic hydrocarbons and α-chloro ketones. This method provides a novel approach for generating electrophilic chlorine sources (Shibata, Itoh, Tokitoh, Okazaki, & Inamoto, 1991).

Solid State NMR Studies

The chemical reagent's integrity and stability have been examined using solid-state 31P NMR spectroscopy. This study provided insights into the reactivity and hydrolysis of dichlorotriphenylphosphorane, crucial for chemical development syntheses (Gonnella et al., 2009).

Synthesis of Naphthalene-Based Calix[3]amide

Treatment with dichlorotriphenylphosphorane led to the formation of a naphthalene ring-based calix[3]amide, demonstrating the reagent's utility in synthesizing complex organic structures (Katagiri et al., 2008).

Synthesis of Dialkyl Phosphorochloridites

This compound has been employed in the novel synthesis of dialkyl phosphorochloridites, showcasing its versatility in creating various organophosphorus compounds (Majewski, 1987).

Generation of Nitrogen Heterocycles

Iminophosphoranes generated in situ from dichlorotriphenylphosphorane react with dicarbonyl dihalides to produce nitrogen heterocycles, expanding the range of potential organic synthesis applications (Aubert, Farnier, & Guilard, 1991).

Conversion of Tertiary Amines

Dichlorotriphenylphosphorane has been used to convert tertiary amines into [2(-dialkylamino)vinyl]triphenylphosphonium salts, an important step in the synthesis of various organic compounds (Vorbrüggen & Krolikiewicz, 1993).

Cyclization of Aminobenzoic Acid

This compound effectively couples 4-aminobenzoic acid to produce cyclized aromatic amides of various ring sizes, demonstrating its importance in ring formation reactions (Azumaya, Okamoto, Imabeppu, & Takayanagi, 2003).

Synthesis of N-Phosphopeptides

It has been used in coupling N-phosphoamino acids with amino acid methyl esters to produce N-phosphopeptide methyl esters, showing potential in peptide synthesis (Dong, Fu, & Zhao, 2001).

Safety And Hazards

Dichlorotriphenylphosphorane is classified as a flammable solid, and it causes severe skin burns and eye damage . It may also cause cancer . It is recommended to obtain special instructions before use, keep away from heat/sparks/open flames/hot surfaces, wear protective gloves/protective clothing/eye protection/face protection, and store locked up .

properties

IUPAC Name

dichloro(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWXNYNXAOQCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293708
Record name Dichlorotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorotriphenylphosphorane

CAS RN

2526-64-9
Record name Dichlorotriphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2526-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylphosphine dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2526-64-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichlorotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPHENYLPHOSPHINE DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorotriphenylphosphorane
Reactant of Route 2
Dichlorotriphenylphosphorane
Reactant of Route 3
Dichlorotriphenylphosphorane
Reactant of Route 4
Dichlorotriphenylphosphorane
Reactant of Route 5
Dichlorotriphenylphosphorane
Reactant of Route 6
Dichlorotriphenylphosphorane

Citations

For This Compound
300
Citations
NC Gonnella, C Busacca, S Campbell… - Magnetic …, 2009 - Wiley Online Library
… chemical reagent dichlorotriphenylphosphorane. Comparison … and reactivity of dichlorotriphenylphosphorane and the first … forms for dichlorotriphenylphosphorane were observed …
DJ Burton, WM Koppes - The Journal of Organic Chemistry, 1975 - ACS Publications
It was found that nonhalogenated esters were more effec-tively cleaved by a modification of 2 involving its complex-ation with a Lewis acid. When a heterogeneous solution of 2 in …
Number of citations: 43 pubs.acs.org
I Azumaya, T Okamoto, F Imabeppu, H Takayanagi - Tetrahedron, 2003 - Elsevier
Various tertiary benzanilide derivatives were effectively synthesized from substituted benzoic acid and N-monoalkylated aniline using dichlorotriphenylphosphorane in chloroform. …
Number of citations: 94 www.sciencedirect.com
R Keat, MC Miller, RA Shaw - Journal of the Chemical Society A …, 1967 - pubs.rsc.org
… Reaction with dichlorotriphenylphosphorane under the same conditions results (7) in the … reaction with dichlorotriphenylphosphorane. The product of this reaction was not isolated, but …
Number of citations: 2 pubs.rsc.org
T Fujisawa, S Iida, H Uehara, T Sato - Chemistry Letters, 1983 - journal.csj.jp
Dichlorotriphenylphosphorane was found to be a good condensation reagent for synthesis of ketones from carboxylic acids and Grignard reagents under mild conditions. Synthetic …
Number of citations: 17 www.journal.csj.jp
P Majewski - Phosphorus and sulfur and the related elements, 1987 - Taylor & Francis
A novel convenient synthesis of dialkyl phosphorochloridites based on the reaction of trialkyl phosphites with dichlorotriphenylphosphorane has been described. In this way the …
Number of citations: 8 www.tandfonline.com
SZ Dong, H Fu, YF Zhao - Synthetic Communications, 2001 - Taylor & Francis
Coupling of N-phosphoamino acids 2 and amino acid methyl esters by dichlorotriphenylphosphorane 3 produced N-phosphopeptide methyl esters 5, which were …
Number of citations: 8 www.tandfonline.com
WM Koppes - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
K Shibata, Y Itoh, N Tokitoh, R Okazaki… - Bulletin of the Chemical …, 1991 - journal.csj.jp
Reactions of dichlorotriphenylphosphorane with bis(trimethylsilyl) peroxide in the presence of some organic compounds have been found to give chlorinated products. Aromatic …
Number of citations: 4 www.journal.csj.jp
H Masu, T Okamoto, T Kato, K Katagiri, M Tominaga… - Tetrahedron letters, 2006 - Elsevier
… was successful by using dichlorotriphenylphosphorane in high yield (73%). Oligomer 10 was hydrolyzed, followed by amidation with 8 by dichlorotriphenylphosphorane to give oligomer …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.